molecular formula C25H24Cl2N2O B11650289 N,4-bis(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

N,4-bis(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11650289
M. Wt: 439.4 g/mol
InChI Key: UXWSWCFDFDSZMC-UHFFFAOYSA-N
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Description

N,4-bis(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with chlorophenyl groups and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N,4-bis(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amines, and substituted chlorophenyl compounds. These products can be further utilized in different applications, including pharmaceuticals and materials science .

Scientific Research Applications

N,4-bis(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-bis(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-bis(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C25H24Cl2N2O

Molecular Weight

439.4 g/mol

IUPAC Name

N,4-bis(4-chlorophenyl)-2,2,4-trimethyl-3H-quinoline-1-carboxamide

InChI

InChI=1S/C25H24Cl2N2O/c1-24(2)16-25(3,17-8-10-18(26)11-9-17)21-6-4-5-7-22(21)29(24)23(30)28-20-14-12-19(27)13-15-20/h4-15H,16H2,1-3H3,(H,28,30)

InChI Key

UXWSWCFDFDSZMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl)(C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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